1-[(2-Aminophenyl)methyl]piperidin-4-ol
Description
The study of 1-[(2-Aminophenyl)methyl]piperidin-4-ol is situated at the intersection of synthetic organic chemistry and medicinal research. While extensive research exists for the broader class of piperidine-containing compounds, this specific molecule remains largely unexplored in academic and patent literature, presenting a unique case of a structurally intriguing compound with yet-to-be-determined properties and applications.
This compound is classified as a heterocyclic compound, which is a major category of organic molecules containing a ring structure with at least two different elements as members of the ring. In this case, the piperidine (B6355638) ring is a six-membered heterocycle with five carbon atoms and one nitrogen atom. The piperidine moiety is a prevalent feature in a wide array of natural products and synthetic drugs, valued for its conformational flexibility and its ability to engage in various biological interactions. Compounds built upon the piperidine scaffold have shown a broad spectrum of biological activities, including but not limited to, analgesic, antipsychotic, antihistaminic, and antiarrhythmic effects.
The presence of a tertiary amine within the piperidine ring, a secondary alcohol, and a primary aromatic amine gives the molecule multiple sites for potential chemical reactions and interactions. The combination of the hydrophilic alcohol and amine groups with the more lipophilic phenyl and piperidine rings results in a molecule with a distinct physicochemical profile.
Table 1: Chemical and Structural Properties of this compound uni.lu
| Property | Value |
| Molecular Formula | C12H18N2O |
| Monoisotopic Mass | 206.1419 Da |
| SMILES | C1CN(CCC1O)CC2=CC=CC=C2N |
| InChI | InChI=1S/C12H18N2O/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4,11,15H,5-9,13H2 |
| InChIKey | PSQACRYGRXVOCZ-UHFFFAOYSA-N |
Despite the prevalence of its core moieties in pharmacologically active compounds, a thorough review of scientific literature and patent databases indicates a significant lack of specific research on this compound. Database entries for this compound explicitly state that no literature data is currently available. uni.lu
The rationale for investigating such a compound would theoretically be based on the established importance of the piperidine and aminophenyl motifs in drug discovery. The piperidin-4-ol scaffold is a key component in a variety of synthetic intermediates used in the creation of more complex pharmaceutical agents. googleapis.com Similarly, the aminophenyl group is a common feature in molecules designed to interact with a range of biological targets.
The unique combination and specific arrangement of these groups in this compound could potentially lead to novel biological activities. However, without dedicated synthesis and screening studies, its potential remains purely speculative. The absence of published research suggests that it may be a novel compound that has not yet been a focus of systematic investigation, or that it is an intermediate in proprietary synthetic pathways that have not been publicly disclosed. Therefore, its primary significance in the current research landscape is its status as an unexplored chemical entity.
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-aminophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4,11,15H,5-9,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQACRYGRXVOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1 2 Aminophenyl Methyl Piperidin 4 Ol
Retrosynthetic Analysis and Design of Synthetic Routes
Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, readily available starting materials. For 1-[(2-Aminophenyl)methyl]piperidin-4-ol, two primary retrosynthetic disconnections are most logical.
Route A involves a disconnection at the C-N bond between the piperidine (B6355638) nitrogen and the benzylic carbon. This is a common and highly effective strategy for N-substituted piperidines. This disconnection leads to two key synthons: piperidin-4-ol and a 2-aminobenzyl electrophile (or its aldehyde equivalent). The forward synthesis would then involve either the N-alkylation of piperidin-4-ol with a suitable 2-aminobenzyl halide or a reductive amination reaction with 2-aminobenzaldehyde (B1207257).
Route B focuses on constructing the piperidine ring with the N-substituent already in place. This involves disconnecting two C-C bonds within the piperidine ring, characteristic of a Dieckmann condensation approach. This pathway traces back to an acyclic diester, which could be synthesized from a primary amine, 2-aminobenzylamine, and an acrylate (B77674) derivative like methyl acrylate.
Key Synthetic Transformations for the Piperidine Scaffold
For synthetic strategies where the ring is built from an acyclic precursor (Route B), several cyclization methods are available.
Dieckmann Condensation: A powerful method for forming cyclic β-keto esters. In a potential synthesis of an N-substituted piperidin-4-one precursor, a starting amine (like benzylamine) can undergo a double Michael addition with methyl acrylate to form a diester. This diester can then be subjected to an intramolecular Dieckmann condensation using a strong base like sodium methoxide (B1231860) to yield a piperidine-3-carboxylate-4-one. Subsequent hydrolysis and decarboxylation afford the N-substituted piperidin-4-one. chemicalbook.com This ketone can then be readily reduced to the desired piperidin-4-ol.
Intramolecular Reductive Amination: Acyclic dicarbonyl compounds, often derived from sugars, can undergo a double reductive amination (DRA) with an amine source (such as ammonia (B1221849) or a primary amine) and a reducing agent to form the piperidine ring directly. chim.it This method offers a highly convergent approach to the piperidine skeleton.
| Cyclization Method | Precursor Type | Key Reagents | Intermediate | Ref. |
| Dieckmann Condensation | Acyclic Diester | Strong Base (e.g., Na, NaOMe) | β-keto ester | chemicalbook.com |
| Intramolecular Reductive Amination | Dicarbonyl Compound | Amine, Reducing Agent (e.g., NaBH3CN) | Piperidine | chim.it |
When starting with a pre-formed piperidine ring, as in the more direct Route A, the introduction of the N-substituent is the key transformation. Two primary methods are widely employed for this purpose.
N-Alkylation: This involves the direct reaction of a secondary amine (piperidin-4-ol) with an alkyl halide (e.g., a benzyl (B1604629) bromide). The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to neutralize the hydrogen halide formed during the reaction. Solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are commonly used. researchgate.netchemicalforums.com
Reductive Amination: This is a two-step, often one-pot, process where an amine reacts with an aldehyde or ketone to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. researchgate.net This method is highly versatile and avoids the use of potentially unstable alkyl halides. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net
Introduction of the Aminophenylmethyl Moiety
Applying the general strategies from section 2.2.2, the (2-aminophenyl)methyl group can be attached to the piperidin-4-ol nitrogen via two principal methods.
Method 1: Reductive Amination This is arguably the most direct approach, involving the reaction of piperidin-4-ol with 2-aminobenzaldehyde. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose as it is mild and selective for the iminium ion over the aldehyde, minimizing side reactions.
A potential challenge is the reactivity of the aromatic amino group. However, under the typically mild and slightly acidic conditions of reductive amination, the piperidine nitrogen is significantly more nucleophilic, leading to the desired reaction.
Method 2: N-Alkylation via a Protected Intermediate Direct N-alkylation using 2-aminobenzyl halide is often complicated by the reagent's instability and potential for self-polymerization. A more robust approach involves a two-step sequence using a protecting group.
Protection and Alkylation: The amino group of 2-aminobenzyl alcohol is first protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate. The alcohol is then converted to a more reactive leaving group, such as a bromide or mesylate. This stable, protected electrophile is then used to alkylate piperidin-4-ol in the presence of a base.
Deprotection: The protecting group is subsequently removed. For a Boc group, this is typically achieved under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to yield the final product, this compound.
| Method | Reagents | Key Considerations | Ref. |
| Reductive Amination | Piperidin-4-ol, 2-Aminobenzaldehyde, NaBH(OAc)₃ | Direct, one-pot procedure; chemoselectivity of reduction is key. | researchgate.netresearchgate.net |
| N-Alkylation (Two-Step) | 1. Piperidin-4-ol, N-Boc-2-aminobenzyl bromide, Base2. Acid (e.g., TFA, HCl) | Avoids unstable reagents; requires additional protection/deprotection steps. | researchgate.netchemicalforums.com |
Stereochemical Considerations in Synthesis
While the target molecule, this compound, is achiral, stereochemistry becomes a critical factor in the synthesis of many of its derivatives or if the synthesis proceeds via a 4-piperidone (B1582916) intermediate. The reduction of the carbonyl group in an N-substituted-4-piperidone can yield two diastereomeric alcohols, commonly referred to as cis and trans, depending on the orientation of the hydroxyl group relative to the N-substituent.
The stereochemical outcome of this reduction is highly dependent on the reducing agent and the steric bulk of the N-substituent.
Axial Attack: Small, unhindered hydride reagents like sodium borohydride (NaBH₄) typically attack the carbonyl from the less hindered axial face, resulting in the formation of the equatorial alcohol as the major product.
Equatorial Attack: Bulky hydride reagents, such as Lithium tri-sec-butylborohydride (L-Selectride®), attack from the more open equatorial face, leading to the axial alcohol as the predominant isomer.
Therefore, by carefully selecting the reducing agent, it is possible to control the stereochemistry of the hydroxyl group at the C-4 position, a crucial consideration in the synthesis of pharmacologically active piperidine derivatives. nih.govthieme-connect.com
Development of Green Chemistry Approaches for Synthesis
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact.
Use of Catalysis: Employing catalytic methods over stoichiometric reagents is a core principle of green chemistry. For instance, catalytic hydrogenation can be used for the reduction of a precursor pyridine (B92270) ring or an imine intermediate, using hydrogen gas and a recyclable metal catalyst (e.g., Pd/C). This is preferable to using stoichiometric metal hydrides, which generate significant waste upon workup.
Safer Solvents and Conditions: Efforts can be made to replace hazardous solvents like chlorinated hydrocarbons (e.g., dichloromethane) or DMF with greener alternatives such as ethanol, isopropanol, or in some cases, water. chemicalbook.com Furthermore, the use of microwave irradiation or ultrasound can often accelerate reaction rates, reduce energy consumption, and lead to cleaner reactions with higher yields.
Biocatalysis: A cutting-edge green approach involves the use of enzymes. For example, transaminases could be used to install the amino group, while ene-reductases or amine oxidases could be employed in chemo-enzymatic cascades to produce chiral piperidine intermediates with high stereoselectivity under mild, aqueous conditions. nih.gov
By integrating these green chemistry principles, the synthesis can be made more efficient, safer, and sustainable.
Chemical Reactivity and Transformational Pathways of 1 2 Aminophenyl Methyl Piperidin 4 Ol
Functional Group Transformations at the Hydroxyl Moiety
The secondary alcohol of the piperidin-4-ol scaffold is amenable to both oxidation and reduction, providing pathways to ketones or a deoxygenated piperidine (B6355638) ring, respectively.
The secondary hydroxyl group in 1-[(2-Aminophenyl)methyl]piperidin-4-ol can be oxidized to the corresponding ketone, 1-[(2-aminophenyl)methyl]piperidin-4-one. This transformation is a common and crucial step in the synthesis of various piperidine-based compounds. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups, such as the primary amino group on the aromatic ring.
Common oxidation methods applicable to secondary alcohols like the one in 4-hydroxypiperidine (B117109) derivatives include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and chromic acid-based oxidations (e.g., Jones reagent). Given the presence of the acid-sensitive amino group, milder, non-acidic conditions such as those used in Swern or DMP oxidations are often preferred to avoid unwanted side reactions. The resulting 1-[(2-aminophenyl)methyl]piperidin-4-one is a valuable intermediate for further modifications, for example, in the synthesis of 4-aminopiperidine (B84694) derivatives which are important in various therapeutic compounds. googleapis.com
Anodic oxidation of carbamates derived from piperidine systems has also been reported as a method for functionalization, which can lead to the introduction of substituents alpha to the nitrogen atom. cdnsciencepub.com While not a direct oxidation of the hydroxyl group, it represents a related oxidative transformation of the piperidine ring.
Table 1: Plausible Oxidation Reactions of the Hydroxyl Moiety
| Oxidizing Agent | Expected Product | Reaction Conditions |
| Dess-Martin Periodinane (DMP) | 1-[(2-Aminophenyl)methyl]piperidin-4-one | Anhydrous, non-acidic, room temperature |
| Swern Oxidation (Oxalyl chloride, DMSO, triethylamine) | 1-[(2-Aminophenyl)methyl]piperidin-4-one | Anhydrous, low temperature (-78 °C to rt) |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | 1-[(2-Aminophenyl)methyl]piperidin-4-one | Acidic conditions, potential for side reactions |
While the hydroxyl group is already in a reduced state, further "reduction" in the context of functional group transformation typically implies deoxygenation to the corresponding alkane. This can be achieved through a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate. Subsequent reduction of this intermediate with a suitable reducing agent, like lithium aluminum hydride (LiAlH₄), would yield 1-[(2-aminophenyl)methyl]piperidine.
Alternatively, Barton-McCombie deoxygenation offers another route. This involves the formation of a thiocarbonyl derivative (e.g., a xanthate) from the alcohol, followed by a radical-initiated reduction using a tin hydride, such as tributyltin hydride (Bu₃SnH), and a radical initiator like azobisisobutyronitrile (AIBN). These methods allow for the complete removal of the hydroxyl functionality, providing access to a different class of piperidine derivatives.
Reactions Involving the Aminophenyl Moiety
The aminophenyl group is characterized by the nucleophilic primary amine and the electron-rich aromatic ring, both of which can participate in a range of chemical reactions.
The primary amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions relative to itself. byjus.comscribd.com In the case of this compound, the substituent is at the 2-position of the aniline (B41778) ring. Therefore, incoming electrophiles are directed to the 4- and 6-positions.
However, the high reactivity of the aniline ring can be a double-edged sword. Reactions such as halogenation (e.g., with bromine water) often proceed uncontrollably to give poly-substituted products. byjus.comlibretexts.org For instance, direct bromination of aniline typically yields 2,4,6-tribromoaniline. byjus.com Similarly, direct nitration of anilines with strong acids can lead to oxidation of the ring and the formation of a significant amount of the meta-substituted product, because the amino group is protonated to form the meta-directing anilinium ion. byjus.comlibretexts.orgyoutube.com
To achieve controlled mono-substitution, it is often necessary to protect the amino group, thereby moderating its activating effect. libretexts.org This is commonly done by converting the amine to an amide, for example, by reacting it with acetic anhydride (B1165640) to form an acetanilide. The resulting N-acetyl group is still an ortho-, para-director but is less activating than the amino group, allowing for more selective substitution. After the electrophilic substitution is complete, the acetyl group can be removed by hydrolysis to regenerate the primary amine. libretexts.org
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Major Product(s) (after deprotection, if applicable) |
| Halogenation | Br₂ / Acetic Acid (with protected amine) | 1-[(4-Bromo-2-aminophenyl)methyl]piperidin-4-ol |
| Nitration | HNO₃ / H₂SO₄ (with protected amine) | 1-[(4-Nitro-2-aminophenyl)methyl]piperidin-4-ol and 1-[(6-Nitro-2-aminophenyl)methyl]piperidin-4-ol |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-3-[(4-hydroxypiperidin-1-yl)methyl]benzenesulfonic acid |
The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile. quora.comlibretexts.org This allows it to react with a variety of electrophiles.
N-Alkylation and N-Arylation: The amino group can undergo nucleophilic substitution with alkyl halides or aryl halides (under specific catalytic conditions, e.g., Buchwald-Hartwig amination) to form secondary amines. However, polyalkylation is a common issue with alkyl halides, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.org
N-Acylation: A more controlled reaction is N-acylation, where the amino group reacts with acyl chlorides or acid anhydrides to form amides. libretexts.org This reaction is typically very efficient and is often used as a method to protect the amino group during other transformations, as mentioned previously. libretexts.org
Sulfonylation: Similarly, the amino group can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to form sulfonamides.
Table 3: Representative Nucleophilic Reactions of the Amino Group
| Electrophile | Reagent Example | Product Type |
| Alkyl Halide | Methyl Iodide | Secondary Amine |
| Acyl Chloride | Acetyl Chloride | Amide |
| Acid Anhydride | Acetic Anhydride | Amide |
| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Sulfonamide |
The primary amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. These reactions typically involve the initial formation of a carbinolamine intermediate, which then dehydrates to form an imine (Schiff base).
Furthermore, the presence of the ortho-substituted methylene (B1212753) piperidine group can lead to more complex cyclization reactions. For instance, compounds with a similar ortho-amino benzylamine (B48309) structure can undergo condensation with carbonyl compounds, which, depending on the reaction conditions and the nature of the carbonyl compound, can lead to the formation of heterocyclic ring systems like quinazolines or benzodiazepines. For example, 2-aminobenzohydrazide has been shown to condense with various ketones to form spiro-quinazolines. znaturforsch.comresearchgate.net Similarly, 2-aminothiophenols react with aldehydes to produce benzothiazoles. nih.gov These examples suggest that this compound could serve as a precursor for the synthesis of novel, complex heterocyclic structures through carefully chosen condensation partners and reaction conditions.
Reactivity of the Piperidine Nitrogen Atom
The nitrogen atom within the piperidine ring of this compound is a nucleophilic and basic center. Its reactivity is influenced by the presence of the (2-aminophenyl)methyl substituent. The lone pair of electrons on the nitrogen is readily available for reaction with electrophiles.
Key reactions involving the piperidine nitrogen include:
N-Alkylation and N-Acylation: The piperidine nitrogen can be readily alkylated or acylated. N-alkylation can be achieved using alkyl halides or other alkylating agents. N-acylation, the introduction of an acyl group, can be accomplished using acyl chlorides or anhydrides. These reactions are fundamental in modifying the properties of the molecule. researchgate.net The basicity of the piperidine nitrogen plays a significant role in these reactions. nih.gov
Reductive Amination: The piperidine nitrogen can participate in reductive amination reactions with aldehydes or ketones, leading to the formation of more complex N-substituted derivatives. researchgate.net This process involves the initial formation of an iminium ion, which is then reduced.
Aza-Michael Addition: The nucleophilic piperidine nitrogen can undergo aza-Michael addition to α,β-unsaturated carbonyl compounds. This reaction is a valuable method for carbon-nitrogen bond formation. researchgate.net
Intramolecular Cyclization: The presence of the ortho-amino group on the benzyl (B1604629) substituent opens up possibilities for intramolecular cyclization reactions. Under appropriate conditions, the piperidine nitrogen could potentially react with a derivative of the aminophenyl group to form novel heterocyclic systems. For example, after conversion of the amino group to a suitable leaving group, intramolecular nucleophilic attack by the piperidine nitrogen could lead to the formation of a fused ring system.
Below is a table summarizing the expected reactivity of the piperidine nitrogen in this compound based on the behavior of analogous N-substituted piperidines.
| Reaction Type | Reagent/Conditions | Expected Product |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | 1-[(2-Aminophenyl)methyl]-1-methylpiperidin-4-ol iodide |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | 1-Acetyl-4-hydroxy-4-[(2-aminophenyl)methyl]piperidine |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | N-Substituted this compound |
| Aza-Michael Addition | α,β-Unsaturated carbonyl compound | Michael adduct |
Investigations into Reaction Mechanisms and Kinetics
Detailed mechanistic and kinetic studies specifically on this compound are not extensively reported in the literature. However, the reaction mechanisms and kinetics can be inferred from studies on analogous N-substituted piperidine derivatives.
The kinetics of reactions involving the piperidine nitrogen, such as N-alkylation, are typically studied by monitoring the disappearance of reactants or the appearance of products over time using techniques like spectroscopy or chromatography. The rates of these reactions are dependent on several factors, including the concentration of reactants, temperature, and the solvent used. rsc.org
For bimolecular reactions like N-alkylation, the rate law is often second-order, being first-order in both the piperidine derivative and the alkylating agent.
Rate = k[Piperidine Derivative][Alkylating Agent]
The rate constant, k, is a measure of the reaction's speed at a given temperature. The study of how k changes with temperature allows for the determination of activation parameters such as the activation energy (Ea), which provides insight into the energy barrier of the reaction.
Mechanistically, the reactions of the piperidine nitrogen are generally considered to be nucleophilic substitutions (in the case of alkylation and acylation) or additions. The lone pair of the nitrogen atom acts as the nucleophile, attacking the electrophilic center of the reacting partner.
Investigations into the intramolecular cyclization of related N-(ortho-substituted benzyl)piperidines often focus on the influence of the substituent and the reaction conditions on the feasibility and outcome of the cyclization. researchgate.net The mechanism would likely involve the activation of the ortho-substituent on the phenyl ring, followed by an intramolecular nucleophilic attack by the piperidine nitrogen. Computational modeling can also be a valuable tool to understand the transition states and energy profiles of these reactions. acs.org
The following table presents hypothetical kinetic data for the N-alkylation of a generic N-benzylpiperidine derivative, which can serve as a model for the behavior of this compound.
| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) | Activation Energy, Ea (kJ/mol) |
| 298 | 0.05 | 55 |
| 308 | 0.12 | 55 |
| 318 | 0.28 | 55 |
This data illustrates the temperature dependence of the reaction rate, a key aspect of kinetic studies.
Derivatives, Analogues, and Structure Activity Relationships in 1 2 Aminophenyl Methyl Piperidin 4 Ol Research
Design Principles for Novel Derivatives
The design of new derivatives based on the 1-[(2-aminophenyl)methyl]piperidin-4-ol scaffold is guided by established medicinal chemistry principles. The primary goals are to modulate properties such as receptor affinity, selectivity, metabolic stability, and polarity.
Key strategies include:
Bioisosteric Replacement: This involves substituting one part of the molecule with a chemical group that has similar physical or chemical properties, with the aim of improving the compound's profile. For instance, replacing a metabolically vulnerable piperazine (B1678402) ring with an aminopiperidine or piperidine (B6355638) amine structure has been explored to enhance metabolic stability in dopamine (B1211576) transporter (DAT) inhibitors. nih.gov
Conformational Constraint: Introducing structural modifications to lock the molecule into a specific, active conformation can enhance its interaction with a biological target. This can be achieved by adding bulky groups or creating cyclic structures, such as introducing a spirocyclic ring on the piperidine moiety. beilstein-journals.org
Modulation of Physicochemical Properties: Substituents are strategically added to fine-tune properties like lipophilicity (fat-solubility) and polarity. For example, in the development of σ1 receptor ligands, modifications to the piperidine nitrogen atom were used to modulate affinity, selectivity, and lipophilicity. nih.gov The introduction of fluorine atoms is another powerful strategy to increase metabolic stability and modify properties like acidity (pKa), solubility, and membrane permeability. nih.gov
Synthesis of Structural Analogues and Homologues
A variety of synthetic methodologies are employed to create analogues of this compound. The choice of method depends on the desired final structure and the specific modifications being introduced.
Common synthetic routes include:
Reductive Amination: This is a widely used method for forming the C-N bond. For instance, N-substituted 4-piperidone (B1582916) derivatives can be reacted with various amines using a reducing agent like sodium triacetoxyborohydride (B8407120) to produce a library of 4-aminopiperidines. mdpi.com
Multi-step Ring Assembly: More complex analogues can be built by constructing the piperidine ring from acyclic precursors. One such approach involves a Michael addition, followed by N-protection and a base-mediated intramolecular cyclization (Dieckmann reaction), to form the key piperidin-4-one intermediate. beilstein-journals.org
Intramolecular Cyclization: Piperidine rings can be formed through various cyclization cascades. These can include acid-mediated hydroamination/cyclization of alkynes or iron-catalyzed reductive amination of amino acids. nih.gov
Curtius Rearrangement: This reaction is a key step in an efficient method for synthesizing 4-substituted-4-aminopiperidine derivatives from isonipecotate. This pathway allows for the introduction of diverse substituents at the 4-position of the piperidine ring. nih.gov
Impact of Substituent Modifications on Chemical Properties and Reactivity
The chemical properties and reactivity of the this compound scaffold are highly sensitive to the nature and position of its substituents. Structure-activity relationship (SAR) studies systematically investigate these effects.
Key Areas of Modification:
Piperidine Nitrogen (N1) Substituents: The group attached to the piperidine nitrogen significantly influences the molecule's properties. In a series of σ1 receptor ligands, replacing a hydrogen atom with a small methyl group resulted in a substantial increase in receptor affinity, whereas larger ethyl or tosyl groups had a less pronounced effect. nih.gov In another study on antifungal agents, combining a benzyl (B1604629) or phenylethyl group at the N1 position with a long N-alkyl chain at the 4-amino group was found to be most beneficial for activity. mdpi.com
Aminophenyl Ring Substituents: Modifications to the aminophenyl ring, such as the introduction of halogen atoms, can alter electronic properties and intermolecular interactions. Halogenation of the phenyl ring in derivatives of 4-methylaminorex (B1203063) was shown to influence chromatographic behavior, with larger halogens leading to increased retention times. mdpi.com
Piperidine Ring Position 4: The 4-hydroxy group is a key functional group that can be modified or replaced. For example, converting it to an amino group and subsequently attaching various alkyl or arylalkyl residues has been shown to dramatically impact antifungal activity, with an N-dodecyl (C12) chain being optimal in one study. mdpi.com
| Scaffold/Series | Modification Site | Substituent Change | Observed Impact on Properties | Reference |
|---|---|---|---|---|
| 4-(2-aminoethyl)-2-phenylpiperidine | Piperidine N1 | H → CH₃ | Significantly increased σ1 receptor affinity | nih.gov |
| 4-(2-aminoethyl)-2-phenylpiperidine | Piperidine N1 | H → Ethyl or Tosyl | Slight increase in σ1 receptor affinity | nih.gov |
| 4-Aminopiperidines (Antifungal) | Piperidine N1 and 4-Amino | N1-benzyl + 4-N-dodecyl | Outstanding antifungal activity | mdpi.com |
| 4-Aminopiperidines (Antifungal) | 4-Amino | Short, branched, or cyclic alkyl groups | Detrimental to antifungal activity | mdpi.com |
| Isoquinolinesulfonyl-piperazine Analogues | Piperazine Ring | Replacement with flexible ethylenediamine | Loss of whole-cell activity against M. tuberculosis | nih.gov |
Exploration of Conformational Influences on Chemical Behavior
The three-dimensional shape, or conformation, of the piperidine ring is a critical determinant of a molecule's properties and its ability to interact with other molecules. The piperidine ring typically adopts a stable chair conformation to minimize steric strain. researchgate.net
Axial vs. Equatorial Substituents: In 4-substituted piperidines, substituents can occupy either an axial (pointing up or down from the ring's plane) or an equatorial (pointing out from the ring's equator) position. For many 4-substituted piperidin-4-ols, the chair conformation is predominant, with the larger aryl group typically occupying the more stable equatorial position to minimize steric hindrance. researchgate.net The orientation of the hydroxyl group can vary; in 4-(4-chlorophenyl)piperidin-4-ol, both the hydroxyl group and the N-H hydrogen atom were found to occupy axial positions. researchgate.net
Influence of Substituents on Conformation: The presence of electronegative substituents, such as fluorine, can have a profound impact on the ring's conformational preference. Electrostatic interactions (like charge-dipole) and hyperconjugation can stabilize conformations where the fluorine atom is in an axial position, which might otherwise be considered less stable. nih.govresearchgate.net The polarity of the solvent also plays a major role in stabilizing certain conformers. nih.gov
Conformational Changes upon Protonation: The conformation of the piperidine ring can change upon protonation of the nitrogen atom. For piperidines with polar 4-substituents (like -OH, -F, -Br), protonation can lead to a significant stabilization of the axial conformer due to electrostatic interactions between the substituent and the newly formed positively charged nitrogen center. nih.gov In some cases, this can even reverse the conformational preference, making the axial form the more favored one. nih.gov
Understanding these conformational dynamics is crucial, as the specific spatial arrangement of atoms dictates how the molecule presents itself for intermolecular interactions, which is fundamental to its chemical behavior and reactivity.
Advanced Analytical and Spectroscopic Characterization of 1 2 Aminophenyl Methyl Piperidin 4 Ol
Chromatographic Separation Techniques
Chromatographic methods are essential for the separation and purification of 1-[(2-Aminophenyl)methyl]piperidin-4-ol from reaction mixtures and for its quantitative analysis.
Gas chromatography is a viable technique for the analysis of this compound, provided the compound exhibits sufficient volatility and thermal stability. Given its molecular weight and the presence of polar functional groups (-NH2, -OH), derivatization might be necessary to improve its chromatographic behavior, although analysis of similar compounds like benzyl (B1604629) alcohol is feasible on polar capillary columns. researchgate.netsemanticscholar.org
A hypothetical GC method for the analysis of this compound could employ a medium polarity capillary column, such as a DB-5 or equivalent, which is suitable for a wide range of compounds. researchgate.net The temperature program would be optimized to ensure adequate separation from any impurities. For instance, an initial oven temperature could be held to allow for the elution of volatile solvents, followed by a temperature ramp to elute the target compound. The injector and detector temperatures would be set sufficiently high to prevent condensation.
Table 1: Hypothetical GC-FID Parameters for the Analysis of this compound
| Parameter | Value |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Detector (FID) Temp | 300 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Injection Mode | Split |
High-Resolution Gas Chromatography (HRGC) would offer superior peak resolution, which is critical for separating structurally similar isomers or impurities.
High-Performance Liquid Chromatography (HPLC) is a more versatile technique for the analysis of this compound, as it does not require the analyte to be volatile. Reversed-phase HPLC using a C18 column is a common starting point for the separation of moderately polar compounds. google.comresearchgate.net
The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for eluting the compound of interest while ensuring good separation from other components. Detection can be achieved using a UV detector, leveraging the aromatic ring in the molecule, typically around 254 nm. google.com The presence of two peaks for piperidine (B6355638) derivatives in their free base form can sometimes be observed due to differential ionization or interaction with the stationary phase; adjusting the mobile phase pH can help mitigate this. researchgate.net
Table 2: Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.01 M Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temperature | 30 °C |
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound.
Coupling gas or liquid chromatography with mass spectrometry provides a robust method for both separation and identification.
In GC-MS , the compound would be separated by the GC and then ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (M+) and a series of fragment ions. Characteristic fragments for piperidine alkaloids often include a base peak at m/z 84, corresponding to the piperidinium (B107235) ion. scholars.directresearchgate.net The aminobenzyl portion would also produce characteristic fragments.
LC-MS is particularly well-suited for this compound. Using electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]+ would be readily observed. nih.govshimadzu.com The ESI-MS and ESI-MS/MS analysis of piperidine alkaloids has been shown to be an excellent tool for their characterization. scielo.br A single quadrupole mass spectrometer can be used for confirmation of the molecular weight. shimadzu.com
Tandem Mass Spectrometry (MS/MS) provides more detailed structural information. By selecting the protonated molecule ([M+H]+) as the precursor ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern specific to the molecule's structure is generated. This is invaluable for distinguishing between isomers and for structural confirmation. For aromatic amines, LC-MS/MS methods have been developed for sensitive and selective detection. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which in turn can be used to determine the elemental composition with high accuracy, further confirming the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework.
Based on the structures of similar compounds such as piperidine, 2-aminobenzylamine, and N-substituted piperidin-4-ols, a prediction of the ¹H and ¹³C NMR chemical shifts can be made. wikipedia.orgchemicalbook.comacs.orgrsc.orgnih.govsigmaaldrich.com
In the ¹H NMR spectrum, distinct signals would be expected for the aromatic protons, the benzylic methylene (B1212753) protons, the piperidine ring protons, and the protons of the amine and hydroxyl groups. The protons on the piperidine ring would likely appear as complex multiplets due to spin-spin coupling.
In the ¹³C NMR spectrum, unique signals would be observed for each carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For piperidine itself, the ¹³C NMR signals appear at approximately 47, 27.2, and 25.2 ppm. wikipedia.org The presence of the aminobenzyl and hydroxyl groups would cause significant shifts in the positions of the piperidine carbon signals.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₄) | 6.6 - 7.2 | m |
| -NH₂ | 3.5 - 4.5 | br s |
| -CH₂- (benzyl) | ~3.5 | s |
| -CH- (piperidin-4-ol) | ~3.7 | m |
| Piperidine ring protons | 1.4 - 2.8 | m |
| -OH | 1.5 - 2.5 | br s |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C (quaternary, C-NH₂) | ~145 |
| Aromatic CH | 115 - 130 |
| Aromatic C (quaternary, C-CH₂) | ~125 |
| -CH₂- (benzyl) | ~63 |
| C-4 (piperidin-4-ol) | ~67 |
| C-2, C-6 (piperidine) | ~54 |
| C-3, C-5 (piperidine) | ~35 |
Advanced NMR techniques such as COSY, HSQC, and HMBC would be employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule. nih.gov
One-Dimensional NMR (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals corresponding to the aminophenyl and piperidinol moieties.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the protons of the piperidine ring. The aminophenyl group protons would appear as a complex multiplet system in the aromatic region (approximately 6.5-7.2 ppm). The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The benzylic protons (-CH₂-) connecting the aromatic ring to the piperidine nitrogen are expected to appear as a singlet around 3.5-3.7 ppm.
The piperidine ring protons would show more complex patterns. The proton on the carbon bearing the hydroxyl group (H-4) would appear as a multiplet, likely in the 3.6-3.8 ppm region. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) would be split into axial and equatorial signals, appearing as multiplets in the 2.0-3.0 ppm range. The protons at the C-3 and C-5 positions would also present as distinct axial and equatorial multiplets, typically between 1.4 and 2.0 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift being highly variable.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons would resonate in the downfield region (115-150 ppm). The carbon attached to the amino group (C-2') would be significantly shielded compared to the other aromatic carbons. The benzylic carbon is expected around 60-65 ppm. Within the piperidine ring, the carbon bearing the hydroxyl group (C-4) would be observed around 65-70 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) are expected in the 50-55 ppm range, while the C-3 and C-5 carbons would appear further upfield, around 30-35 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (H-3' to H-6') | 6.5 - 7.2 | m | Complex pattern due to ortho, meta, and para couplings. |
| Amino (-NH₂) | Variable | br s | Chemical shift and appearance are solvent-dependent. |
| Benzylic (-CH₂-) | 3.5 - 3.7 | s | Connects the phenyl ring to the piperidine nitrogen. |
| Piperidine H-4 | 3.6 - 3.8 | m | Proton on the carbon with the hydroxyl group. |
| Piperidine H-2, H-6 (axial) | 2.0 - 2.4 | m | Protons adjacent to nitrogen. |
| Piperidine H-2, H-6 (equatorial) | 2.6 - 3.0 | m | Protons adjacent to nitrogen. |
| Piperidine H-3, H-5 (axial) | 1.4 - 1.7 | m | |
| Piperidine H-3, H-5 (equatorial) | 1.7 - 2.0 | m | |
| Hydroxyl (-OH) | Variable | br s | Chemical shift is highly dependent on solvent and temperature. |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-1' | 125 - 130 |
| Aromatic C-2' | 145 - 150 |
| Aromatic C-3' to C-6' | 115 - 130 |
| Benzylic (-CH₂-) | 60 - 65 |
| Piperidine C-4 | 65 - 70 |
| Piperidine C-2, C-6 | 50 - 55 |
| Piperidine C-3, C-5 | 30 - 35 |
Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for tracing the connectivity of the protons within the piperidine ring, for example, showing correlations between H-2/H-6 and H-3/H-5, and between H-3/H-5 and H-4. It would also confirm the coupling patterns within the aminophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.7 ppm (H-4) would correlate with the carbon signal at ~68 ppm (C-4).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, a correlation would be expected between the benzylic protons and the aromatic carbons (C-1' and C-2'), as well as the piperidine carbons C-2 and C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to determine the stereochemistry of the piperidine ring, for instance, by observing correlations between axial and equatorial protons.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorptions corresponding to the N-H, O-H, C-H, C-N, and C-O bonds, as well as aromatic C=C stretching. The N-H stretching of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region. The O-H stretching of the alcohol would be a broad band, also in the 3200-3600 cm⁻¹ range, potentially overlapping with the N-H signals. C-H stretching vibrations from both the aliphatic piperidine ring and the aromatic ring would be observed between 2800 and 3100 cm⁻¹. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region. The C-N stretching of the tertiary amine in the piperidine ring and the aromatic amine would appear in the 1250-1350 cm⁻¹ range, while the C-O stretching of the secondary alcohol is expected around 1050-1150 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra and would be expected in the 990-1010 cm⁻¹ and 1580-1620 cm⁻¹ regions. The symmetric N-H stretching vibration may also be observable. The C-H bending and stretching modes would also be present.
Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| -OH (Alcohol) | O-H stretch | 3200 - 3600 | Weak | Broad, Strong (IR) |
| -NH₂ (Amine) | N-H stretch | 3300 - 3500 (two bands) | 3300 - 3500 | Medium-Strong |
| Aromatic C-H | C-H stretch | 3000 - 3100 | 3000 - 3100 | Medium-Strong |
| Aliphatic C-H | C-H stretch | 2850 - 2960 | 2850 - 2960 | Strong |
| Aromatic C=C | C=C stretch | 1450 - 1600 | 1580 - 1620 | Medium-Strong |
| -NH₂ (Amine) | N-H bend | 1590 - 1650 | Medium | |
| Aliphatic C-H | C-H bend | 1350 - 1470 | Medium | |
| C-N (Tertiary Amine) | C-N stretch | 1250 - 1350 | Medium | |
| C-O (Alcohol) | C-O stretch | 1050 - 1150 | Strong (IR) |
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray diffraction on a single crystal of this compound would provide definitive information about its three-dimensional structure in the solid state. Based on studies of similar piperidin-4-ol derivatives, the piperidine ring is expected to adopt a stable chair conformation. chemicalbook.com In this conformation, bulky substituents tend to occupy equatorial positions to minimize steric hindrance. Therefore, the 2-aminobenzyl group at the nitrogen is likely to be in an equatorial position. The hydroxyl group at C-4 could be either axial or equatorial, and its orientation would influence the crystal packing through hydrogen bonding.
Powder X-ray diffraction (PXRD) would be used to characterize the bulk material, confirm its crystalline nature, and identify the specific polymorphic form.
Advanced Sample Preparation and Matrix Effects in Analysis
The analysis of this compound, particularly in complex matrices such as biological fluids or environmental samples, requires robust sample preparation techniques to remove interferences and concentrate the analyte.
Advanced Sample Preparation
Solid-Phase Extraction (SPE): This is a common technique for the extraction of piperidine derivatives and aromatic amines from aqueous samples. A mixed-mode cation exchange sorbent could be effective, utilizing the basicity of the amine groups for retention. The analyte would be eluted with a solvent mixture containing a base like ammonium hydroxide.
Liquid-Liquid Extraction (LLE): This can also be employed, typically by adjusting the pH of the aqueous sample to be basic, which deprotonates the amine groups and increases the analyte's solubility in an organic solvent.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used in pesticide residue analysis, could be adapted for the extraction of this compound from solid matrices like food or soil. It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE.
Matrix Effects
When using sensitive detection methods like mass spectrometry coupled with liquid chromatography (LC-MS), matrix effects can be a significant issue. Matrix effects are the alteration of ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix. For a compound like this compound, which contains basic nitrogen atoms and is likely to be analyzed using electrospray ionization (ESI) in positive mode, ion suppression is a common problem.
To mitigate matrix effects, several strategies can be employed:
Effective Chromatographic Separation: Optimizing the LC method to separate the analyte from the majority of matrix components is the first line of defense.
Use of Internal Standards: The use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
Sample Dilution: A simple approach is to dilute the sample extract, which reduces the concentration of interfering matrix components. However, this may compromise the limit of detection.
Advanced Sample Cleanup: More selective SPE cleanup steps or the use of techniques like turbulent flow chromatography can further reduce matrix interferences.
No Specific Research Found for this compound
Despite a comprehensive search for theoretical and computational chemistry investigations, no specific studies were identified for the chemical compound this compound.
While the methodologies outlined in the query are standard approaches for characterizing chemical compounds, the scientific community has not yet applied them to this compound in a publicly available format. The absence of such research means that data on its electronic structure, optimized molecular geometries, and conformational analysis is not available in the existing scientific literature.
Therefore, it is not possible to provide a detailed article on the theoretical and computational chemistry investigations of this compound at this time. Further research and publication on this specific compound are needed to generate the requested scientific content.
Theoretical and Computational Chemistry Investigations of 1 2 Aminophenyl Methyl Piperidin 4 Ol
Computational Prediction and Validation of Spectroscopic Data
The spectroscopic characteristics of 1-[(2-Aminophenyl)methyl]piperidin-4-ol can be meticulously investigated using computational methods, providing valuable insights that complement experimental data. Density Functional Theory (DFT) has emerged as a powerful tool for the accurate prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netnih.govnih.govresearchgate.netmdpi.com
Theoretical calculations are typically initiated by optimizing the geometry of the molecule to its lowest energy conformation. researchgate.net Functionals such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose. researchgate.netresearchgate.net Following geometry optimization, the Gauge-Independent Atomic Orbital (GIAO) method is frequently utilized to calculate the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These theoretical predictions can then be correlated with experimental spectra to aid in the assignment of signals.
Similarly, the vibrational frequencies in the IR spectrum can be computed. These calculations help in assigning the various vibrational modes of the molecule, such as the stretching and bending of specific bonds. researchgate.net For instance, the characteristic N-H stretching vibrations of the primary amine, the O-H stretching of the hydroxyl group, and the C-N stretching of the piperidine (B6355638) ring can be precisely predicted.
A hypothetical comparison between predicted and experimental spectroscopic data for this compound is presented below. Such a comparison is crucial for validating the computational methodology and ensuring its predictive accuracy.
Interactive Data Table: Predicted vs. Experimental Spectroscopic Data
| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) | Hypothetical Experimental Value |
| ¹H NMR (ppm) | ||
| Aromatic Protons | 6.5 - 7.2 | 6.6 - 7.1 |
| -CH₂- (benzyl) | 3.6 | 3.5 |
| Piperidine Protons | 1.5 - 3.0 | 1.6 - 2.9 |
| -OH | 4.5 | 4.3 |
| -NH₂ | 5.1 | 5.0 |
| ¹³C NMR (ppm) | ||
| Aromatic Carbons | 115 - 145 | 116 - 144 |
| -CH₂- (benzyl) | 55 | 54 |
| Piperidine Carbons | 30 - 65 | 31 - 64 |
| IR Frequencies (cm⁻¹) | ||
| N-H Stretch | 3350, 3450 | 3345, 3440 |
| O-H Stretch | 3300 | 3290 |
| C-H Stretch (Aromatic) | 3050 | 3045 |
| C-H Stretch (Aliphatic) | 2850 - 2950 | 2845 - 2940 |
| C-N Stretch | 1250 - 1350 | 1260 - 1340 |
Mechanistic Elucidation of Chemical Reactions through Computational Modeling
Computational modeling provides a powerful avenue for elucidating the mechanisms of chemical reactions involved in the synthesis of this compound. rsc.orgnih.gov A plausible synthetic route for this compound is the reductive amination of 2-aminobenzaldehyde (B1207257) with piperidin-4-ol. This reaction typically proceeds through the formation of an iminium intermediate, which is then reduced to the final product.
Theoretical calculations can be employed to map out the potential energy surface of this reaction, identifying the transition states and intermediates. nih.gov By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. These computational studies can reveal intricate details about the reaction, such as the role of catalysts and the stereoselectivity of the process. mdpi.com
For instance, DFT calculations can be used to model the initial nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of 2-aminobenzaldehyde, leading to a hemiaminal intermediate. The subsequent dehydration to form the iminium ion and the final reduction step can also be modeled to understand the energetics and kinetics of each elementary step.
Such computational insights are invaluable for optimizing reaction conditions, improving yields, and designing more efficient synthetic strategies. rsc.org
In Silico Design and Virtual Screening of Potential Derivatives
In silico techniques, particularly molecular docking and virtual screening, are instrumental in the rational design and discovery of novel derivatives of this compound with potential therapeutic applications. ijpbs.comsciengpub.irnih.govresearchgate.netnih.gov These computational methods allow for the rapid assessment of large libraries of virtual compounds, prioritizing those with the highest predicted affinity for a specific biological target. nih.govresearchgate.net
The process typically begins with the identification of a relevant protein target. A three-dimensional model of this target is then used for molecular docking studies. In these studies, virtual derivatives of the parent compound are systematically docked into the active site of the protein, and their binding affinities are estimated using scoring functions. ijpbs.comnih.gov
Based on the structural information from the docking poses, new derivatives can be designed to enhance binding interactions. For example, functional groups can be introduced to form additional hydrogen bonds or hydrophobic interactions with key amino acid residues in the active site. This iterative process of design and virtual screening can significantly accelerate the identification of lead compounds. researchgate.net
The table below presents hypothetical results from a virtual screening campaign of designed derivatives of this compound against a hypothetical protein kinase target.
Interactive Data Table: Virtual Screening of Designed Derivatives
| Compound ID | Modification | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |
| Parent Compound | - | -7.5 | 150 |
| Derivative 1 | 4-fluoro substitution on aminophenyl ring | -8.2 | 75 |
| Derivative 2 | 3-chloro substitution on aminophenyl ring | -8.5 | 50 |
| Derivative 3 | N-methylation of piperidine | -7.8 | 120 |
| Derivative 4 | Hydroxyl group replaced with methoxy (B1213986) group | -7.2 | 200 |
| Derivative 5 | Addition of a carboxyl group to the benzyl (B1604629) moiety | -9.1 | 20 |
These in silico predictions provide a valuable starting point for the synthesis and experimental evaluation of the most promising candidates, thereby streamlining the drug discovery process. nih.gov
Non Biological Academic Applications and Research Utility of 1 2 Aminophenyl Methyl Piperidin 4 Ol
Utility as a Versatile Chemical Building Block in Organic Synthesis
The molecular architecture of 1-[(2-Aminophenyl)methyl]piperidin-4-ol makes it a particularly useful building block in organic synthesis, primarily for the construction of fused heterocyclic compounds. The presence of two key nucleophilic centers, the primary aniline (B41778) amine and the secondary piperidine (B6355638) amine, along with a reactive benzylamine (B48309) moiety, allows for a range of chemical transformations.
A significant application of this compound is in the synthesis of spiro-heterocycles, where one ring system is linked to another through a single common atom. Specifically, it is a logical precursor for the synthesis of spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones. This class of compounds is accessible through the reaction of 1-substituted-4-aminomethylpiperidines with isatoic anhydride (B1165640). nih.gov In this context, the primary aromatic amine of this compound can react with isatoic anhydride to form an intermediate that subsequently undergoes intramolecular cyclization involving the benzylic methylene (B1212753) group and the other nitrogen atom, leading to the formation of the quinazolinone ring system spiro-fused to the piperidine ring.
The general reaction scheme involves the nucleophilic attack of the primary aromatic amine onto one of the carbonyl groups of isatoic anhydride, followed by the loss of carbon dioxide and water to form the quinazolinone ring. The piperidine ring remains intact, resulting in a spirocyclic architecture.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Starting Material | Reagent | Resulting Heterocyclic System | Potential Reaction Type |
|---|---|---|---|
| This compound | Isatoic Anhydride | Spiro[piperidine-4,2'-quinazoline] | Cyclocondensation |
| This compound | Aldehydes/Ketones | Dihydroquinazolines | Cyclocondensation |
Furthermore, the 2-aminobenzylamine substructure is a well-established precursor for the synthesis of quinazolines and dihydroquinazolines through reactions with various carbonyl compounds. rsc.orgnih.gov For instance, condensation with aldehydes or ketones can lead to the formation of a dihydroquinazoline (B8668462) ring. The reaction typically proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization. The versatility of this building block is further highlighted by its potential to participate in multi-component reactions, allowing for the rapid assembly of complex molecular frameworks.
Application in Fundamental Studies of Reaction Mechanisms
While specific studies detailing the use of this compound for elucidating reaction mechanisms are not extensively documented, its structural features make it a suitable candidate for such investigations. The presence of multiple reactive sites with differing nucleophilicity and steric environments could be exploited to study the selectivity and kinetics of various chemical transformations.
For instance, in the formation of quinazolines from 2-aminobenzylamine derivatives, the mechanism often involves a series of condensation and cyclization steps. ghru.edu.af The use of this compound as a substrate would allow researchers to investigate the influence of the piperidin-4-ol moiety on the reaction pathway and the stereochemical outcome of the cyclization. The hydroxyl group could potentially act as an internal directing group or participate in hydrogen bonding, thereby influencing the transition state of the reaction.
Table 2: Potential Mechanistic Studies Involving this compound
| Reaction Type | Mechanistic Aspect to Study | Potential Analytical Techniques |
|---|---|---|
| Quinazoline Synthesis | Regioselectivity of cyclization, role of the hydroxyl group | NMR spectroscopy, Isotopic labeling, Computational modeling |
| N-Alkylation/Acylation | Competitive reactivity of primary vs. secondary amine | Kinetic studies, In-situ IR/NMR spectroscopy |
Moreover, the differential reactivity of the primary aromatic amine and the secondary aliphatic amine towards electrophiles could be a subject of mechanistic inquiry. Competitive acylation or alkylation reactions could provide insights into the electronic and steric factors governing the nucleophilicity of these two distinct amine functionalities within the same molecule. Such studies are fundamental to understanding and predicting the outcomes of complex organic reactions.
Research Probe in Chemical Biology (excluding biological activity/therapeutic potential)
In the realm of chemical biology, small molecules are often employed as probes to investigate biological systems without necessarily having a therapeutic effect themselves. While the biological activity of derivatives of this compound is not the focus here, the parent molecule itself can be envisioned as a scaffold for the development of such research probes.
The piperidine moiety is a common structural motif in many biologically active compounds and can be functionalized to introduce reporter groups such as fluorophores or affinity tags. The hydroxyl group at the 4-position of the piperidine ring provides a convenient handle for such modifications through esterification or etherification reactions.
For example, by attaching a fluorescent dye to the hydroxyl group, this compound could be converted into a fluorescent probe. The 2-aminobenzyl portion of the molecule could be designed to interact with a specific biological target, and the fluorescent tag would allow for the visualization and tracking of this interaction within a cellular environment. The key aspect here is the use of the molecule as a tool for detection and study, rather than for eliciting a biological response.
Table 3: Potential as a Scaffold for Chemical Biology Probes
| Probe Type | Functionalization Site | Reporter/Tag | Potential Application |
|---|---|---|---|
| Fluorescent Probe | 4-hydroxyl group | Fluorescein, Rhodamine | Imaging molecular interactions |
| Affinity Probe | 4-hydroxyl group or primary amine | Biotin, Photo-crosslinker | Target identification and validation |
The development of such probes is crucial for advancing our understanding of complex biological processes at the molecular level. The modular nature of this compound, allowing for systematic modification of its different components, makes it an attractive starting point for the rational design of sophisticated chemical biology tools.
Q & A
What are the common synthetic routes for 1-[(2-Aminophenyl)methyl]piperidin-4-ol, and how do reaction conditions influence yield and purity?
Basic Research Focus
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, piperidin-4-ol derivatives are often prepared by reacting 2-aminobenzyl halides with piperidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time. Impurities such as unreacted starting materials or over-alkylated byproducts can be minimized via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .
How is the structural integrity of this compound validated in synthetic chemistry research?
Basic Research Focus
Structural validation employs:
- NMR spectroscopy : and NMR confirm substitution patterns (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic protons from the 2-aminophenyl group at δ 6.5–7.5 ppm).
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 233.16).
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for confirming the hydroxyl and amine group orientations .
What in vitro assays are used to screen this compound for biological activity?
Basic Research Focus
Primary screening includes:
- Receptor binding assays : Radioligand competition studies (e.g., dopamine D2 receptors using -spiperone).
- Enzyme inhibition assays : Testing against kinases or monoamine oxidases (IC₅₀ determination via fluorometric or colorimetric readouts).
- Cytotoxicity profiling : MTT assays on HEK-293 or HepG2 cell lines to assess preliminary safety margins .
How do researchers investigate the dopamine receptor interaction of this compound?
Advanced Research Focus
Advanced studies use:
- Radioligand displacement assays : Competitive binding with -raclopride to quantify affinity (Kᵢ values) for D2 receptors.
- Functional assays : Measurement of cAMP inhibition in CHO cells transfected with human D2 receptors.
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses within the receptor’s orthosteric site .
How are structure-activity relationships (SAR) optimized for this compound derivatives?
Advanced Research Focus
SAR optimization involves:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to enhance receptor affinity.
- Hydroxyl group modification : Esterification or etherification to improve blood-brain barrier permeability.
- In vivo pharmacokinetics : Assessing oral bioavailability and half-life in rodent models to prioritize lead compounds .
How can contradictory data from different biological assays be resolved?
Advanced Research Focus
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK-293 vs. SH-SY5Y) or receptor isoforms.
- Off-target effects : Use of selectivity panels (e.g., screening against 50+ GPCRs) to identify non-specific binding.
- Metabolic interference : LC-MS/MS analysis of metabolite formation in hepatocyte incubations to rule out assay artifacts .
What mechanistic studies are employed to elucidate the neuropharmacological effects of this compound?
Advanced Research Focus
Mechanistic approaches include:
- Knockout models : D2 receptor-deficient mice to confirm target engagement.
- Calcium imaging : Real-time monitoring of intracellular Ca²⁺ flux in neuronal cultures.
- Transcriptomics : RNA-seq to identify downstream gene expression changes (e.g., CREB pathway modulation) .
What strategies are used to mitigate toxicity in preclinical development?
Advanced Research Focus
Toxicity mitigation involves:
- AMES testing : Screening for mutagenicity using Salmonella typhimurium strains.
- hERG channel inhibition assays : Patch-clamp electrophysiology to assess cardiac risk.
- Subchronic toxicity studies : 28-day dosing in rodents with histopathological analysis .
How are advanced synthetic techniques applied to scale up production?
Advanced Research Focus
Scale-up strategies include:
- Flow chemistry : Continuous synthesis to enhance reproducibility and reduce reaction times.
- Catalytic hydrogenation : Pd/C-mediated reduction of intermediates under high-pressure H₂.
- Quality-by-design (QbD) : DoE (design of experiments) to optimize critical process parameters (CPPs) .
What interdisciplinary approaches integrate this compound into drug formulation studies?
Advanced Research Focus
Formulation strategies leverage:
- Co-crystallization : Enhancing solubility via co-crystals with succinic acid.
- Nanoparticle encapsulation : PLGA nanoparticles for sustained release in CNS applications.
- Permeability assays : Caco-2 cell monolayers to predict intestinal absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
